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Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

Cat. No.: B1249324 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Carbamoylpicolinic Acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and

professionals in drug development, offering a detailed look at the molecule's structural

characterization through spectroscopic methods.

Please note: Publicly available, experimentally derived spectra for 3-Carbamoylpicolinic Acid
are limited. The data presented herein are predicted values based on the known chemical

structure and established principles of spectroscopic analysis.

Molecular Structure
IUPAC Name: 3-Carbamoylpyridine-2-carboxylic acid Molecular Formula: C₇H₆N₂O₃ Molecular

Weight: 166.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[1]

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding

to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as
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well as two broad signals for the amide protons.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.7 - 8.9 Doublet of doublets 1H H6

~8.2 - 8.4 Doublet of doublets 1H H4

~7.5 - 7.7 Doublet of doublets 1H H5

~10.0 - 13.0 Broad Singlet 1H COOH

~7.5 - 8.5 Broad Singlet 1H CONH₂ (one of two)

~7.0 - 8.0 Broad Singlet 1H CONH₂ (one of two)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon

atoms in the molecule.

Chemical Shift (δ) (ppm) Assignment

~168 - 172 C=O (Carboxylic Acid)

~165 - 168 C=O (Amide)

~150 - 153 C2

~148 - 151 C6

~138 - 141 C4

~128 - 132 C3

~124 - 127 C5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2]
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Characteristic IR Absorption Bands (Predicted)

Frequency (cm⁻¹) Bond Vibration Functional Group Intensity

3500 - 3300 N-H stretch Primary Amide Medium

3300 - 2500 O-H stretch Carboxylic Acid Strong, Broad

~3100 - 3000 C-H stretch Aromatic Medium

1760 - 1690 C=O stretch Carboxylic Acid Strong

1690 - 1630 C=O stretch
Primary Amide (Amide

I)
Strong

1650 - 1580 N-H bend
Primary Amide (Amide

II)
Medium

1600 - 1585 C=C stretch Aromatic Ring Medium

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information

about the molecular weight and fragmentation pattern of a compound.[3]

Mass Spectrometry Data (Predicted)
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m/z Ion Notes

166 [M]⁺ Molecular Ion

149 [M - NH₃]⁺
Loss of ammonia from the

amide group

148 [M - H₂O]⁺ Loss of water

122 [M - CO₂]⁺
Loss of carbon dioxide from

the carboxylic acid

121 [M - COOH]⁺ Loss of the carboxyl group

106 [M - COOH - NH]⁺ Subsequent fragmentation

78 [C₅H₄N]⁺ Pyridine ring fragment

Experimental Protocols
a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules

is as follows:[4]

Sample Preparation: Dissolve 5-10 mg of 3-Carbamoylpicolinic Acid in approximately 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of

exchangeable protons in the carboxylic acid and amide groups).

Transfer: Filter the solution into a clean NMR tube.

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.[5]

Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra

using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques

like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR

spectroscopy is the thin solid film method:[7]
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Sample Preparation: Dissolve a small amount (a few milligrams) of 3-Carbamoylpicolinic
Acid in a volatile solvent (e.g., methanol or acetone).

Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid compound on the plate.[7]

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker

film or diluting the solution for a thinner film.[7]

c) Mass Spectrometry The following outlines a general procedure for mass spectrometry

analysis:[6][8]

Sample Introduction: The sample is introduced into the mass spectrometer, often after being

vaporized by heating in a vacuum.[6]

Ionization: The gaseous molecules are ionized, commonly using an electron impact (EI)

source. In EI, a high-energy electron beam knocks an electron off the molecule to form a

molecular ion (a radical cation).[6][8]

Acceleration: The newly formed ions are accelerated by an electric field.[8]

Deflection: The accelerated ions then enter a magnetic field, where they are deflected based

on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[8]

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[6]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 3-Carbamoylpicolinic Acid using a combination of spectroscopic techniques.
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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249324#spectroscopic-data-for-3-
carbamoylpicolinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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